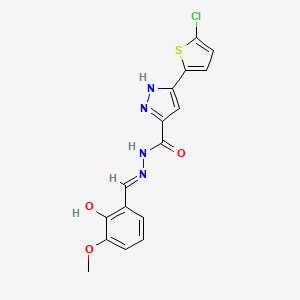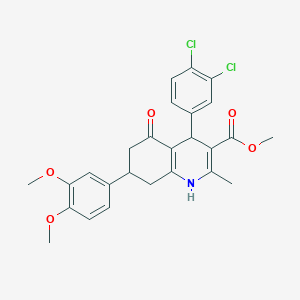
5-(5-Chlorothiophen-2-yl)-N'-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorothiophene ring, a hydroxy-methoxybenzylidene moiety, and a pyrazole carbohydrazide core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine hydrate with an appropriate β-diketone under reflux conditions.
Introduction of the Chlorothiophene Ring: The chlorothiophene moiety is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate product with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially yielding hydrazine derivatives.
Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets and pathways:
Biological Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to inhibition of their activity.
Pathways: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
類似化合物との比較
Similar Compounds
- 5-(5-Bromothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(5-Methylthiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
- Chlorothiophene Ring : The presence of the chlorothiophene ring in 5-(5-Chlorothiophen-2-yl)-N’-(2-hydroxy-3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide imparts unique electronic properties compared to its bromine or methyl-substituted analogs.
- Biological Activity : The specific substitution pattern may result in distinct biological activities, making it a valuable compound for targeted research.
特性
CAS番号 |
302918-12-3 |
|---|---|
分子式 |
C16H13ClN4O3S |
分子量 |
376.8 g/mol |
IUPAC名 |
5-(5-chlorothiophen-2-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-9(15(12)22)8-18-21-16(23)11-7-10(19-20-11)13-5-6-14(17)25-13/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+ |
InChIキー |
LOUAUGKGUWMJLD-QGMBQPNBSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
正規SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
![(6Z)-6-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640209.png)
![3-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640214.png)

![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11640266.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640286.png)
![2-(2,4-Dichlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640287.png)
